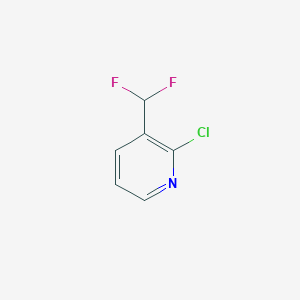

2-Chloro-3-(difluoromethyl)pyridine

Beschreibung

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Chemistry Research

Fluorinated pyridine scaffolds are of paramount importance in modern organic chemistry, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl group, into a pyridine ring can significantly alter the molecule's physicochemical and biological properties. nih.govelsevierpure.com These alterations often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which are highly desirable characteristics in the development of pharmaceuticals and agrochemicals. elsevierpure.comresearchgate.net The pyridine nucleus itself is a common feature in a vast array of biologically active compounds, and its combination with fluorine has led to the discovery of numerous therapeutic agents and crop protection products. nih.govnih.govagropages.com Consequently, the synthesis and derivatization of fluorinated pyridines remain an active and vital area of research in organic and medicinal chemistry. nih.gov

Overview of 2-Chloro-3-(difluoromethyl)pyridine within the Context of Halogenated Pyridine Chemistry

This compound is a halogenated pyridine that serves as a valuable building block in organic synthesis. sigmaaldrich.cn Its structure, featuring both a chlorine atom and a difluoromethyl group on the pyridine ring, provides multiple reactive sites for further chemical transformations. The chlorine atom can be displaced through various nucleophilic substitution reactions, while the difluoromethyl group influences the electronic nature of the pyridine ring. nih.gov The selective halogenation of pyridine rings, particularly at the 3- and 5-positions, is a synthetic challenge due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution. digitellinc.comnih.gov The presence of both a chloro and a difluoromethyl group on the same pyridine core makes this compound a versatile intermediate for accessing a diverse range of more complex and highly functionalized pyridine derivatives. nih.govnih.gov

Historical Context of Difluoromethylation and Trifluoromethylation in Heteroaromatic Systems

The introduction of trifluoromethyl (CF3) and, more recently, difluoromethyl (CF2H) groups into heteroaromatic systems has been a transformative development in medicinal and agricultural chemistry. nih.gov Historically, the incorporation of a trifluoromethyl group was found to significantly enhance the biological activity and metabolic stability of many compounds. researchgate.net This led to extensive research into methods for trifluoromethylation.

Following the success of trifluoromethylated compounds, the difluoromethyl group emerged as a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding and exhibiting unique electronic properties. nih.gov The development of efficient methods for the direct C-H difluoromethylation of heterocycles has been a significant area of focus, with techniques such as radical-based processes and photoredox catalysis gaining prominence. nih.govrsc.orgrsc.org These advancements have made a wide array of difluoromethylated heterocycles, including those based on the pyridine scaffold, more accessible for research and development. nih.gov

Chemical Profile of this compound

| Property | Value |

| CAS Number | 865663-96-3 |

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 163.55 g/mol |

| Appearance | Liquid |

| Density | 1.388 g/mL at 25 °C |

| Refractive Index | n20/D 1.491 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Table 1: Physical and Chemical Properties of this compound. sigmaaldrich.cn

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPYBEZWPIZUBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631128 | |

| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865663-96-3 | |

| Record name | 2-Chloro-3-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 865663-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 3 Difluoromethyl Pyridine

Reactivity of the Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine (B92270) ring is the primary site of reactivity, susceptible to displacement by various nucleophiles and serving as a handle for the introduction of new functional groups through cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. In the case of 2-chloro-3-(difluoromethyl)pyridine, the inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.

The difluoromethyl (-CF₂H) group at the 3-position plays a crucial role in modulating the reactivity of the chloropyridine ring. As a strongly electron-withdrawing group, it further deactivates the pyridine ring towards electrophilic attack but significantly enhances its reactivity towards nucleophilic attack. This is because the electron-withdrawing nature of the -CF₂H group helps to stabilize the negatively charged intermediate formed during the course of the SNAr reaction. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding, which can also influence reaction pathways and intermolecular interactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a versatile platform for derivatization and functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl compounds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl substituents at the 2-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. While specific examples for this compound are not extensively documented in readily available literature, the general principles are well-established for other chloropyridines. For instance, the coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has been achieved using a palladium acetate (B1210297) catalyst in an aqueous medium. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Cross-Coupling of Chloropyridines

| Chloropyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 85 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 88 | nih.gov |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 90 | nih.gov |

| 2,3,5-Trichloropyridine | 3-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 78 | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides and amines. wikipedia.org This reaction is a powerful tool for introducing amino groups into the pyridine ring of this compound, providing access to a wide range of functionalized derivatives.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific substrates being coupled. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides. wikipedia.org While specific documented examples for this compound are scarce in the public domain, the general applicability of this reaction to other chloropyridines suggests its feasibility. For example, various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines have been synthesized using a Buchwald-Hartwig protocol with dichlorobis(triphenylphosphine)palladium(II) as the catalyst. nih.gov

Table 2: Illustrative Examples of Buchwald-Hartwig Amination of Aryl Halides

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 95 | nih.gov |

| 2-Chloropyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 92 | nih.gov |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 98 | wikipedia.org |

| 1-Bromo-4-tert-butylbenzene | n-Hexylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 95 | wikipedia.org |

Reactivity and Properties of the Difluoromethyl Group

The difluoromethyl (CF2H) group imparts distinct electronic properties to the pyridine ring, influencing its reactivity and potential as a building block in the synthesis of complex molecules.

Hydrogen Bonding Interactions and Acidity of the C-H Bond in CF2H

The difluoromethyl group is recognized as a unique hydrogen bond donor. researchgate.netnih.gov The two highly electronegative fluorine atoms significantly increase the acidity of the C-H bond, enabling it to participate in hydrogen bonding interactions, a role typically reserved for more traditional donors like hydroxyl (OH) or thiol (SH) groups. researchgate.netnih.gov This characteristic allows the CF2H group to act as a bioisostere for these functional groups, potentially maintaining or enhancing binding affinity at a target protein binding site while offering improved metabolic stability. nih.govresearchgate.net

The hydrogen bond donating capacity of the CF2H group has been investigated through various spectroscopic and crystallographic techniques. researchgate.net For instance, studies on related molecules have shown that the CF2H proton can be significantly deshielded in NMR spectroscopy when involved in a hydrogen bond. researchgate.net The strength of these interactions is moderate but sufficient to influence intermolecular interactions and conformational preferences. researchgate.net The acidity of the C-H bond in the CF2H group is dependent on the electronic nature of the group it is attached to, with electron-withdrawing groups on an adjacent aromatic ring increasing its acidity. nih.gov

A comparison of the properties of the hydroxyl, difluoromethyl, and methyl groups highlights the unique nature of the CF2H moiety.

Table 1: Comparison of OH, CF2H, and CH3 Group Properties

| Property | OH | CF2H | CH3 |

|---|---|---|---|

| Hydrogen Bond Acidity (A) | Strong Donor | Moderate Donor | Very Weak/Non-donor |

| Inductive Effect (σI) | Similar to CF2H | Similar to OH | Electron Donating |

| Steric Bulk | Less Bulky | More Bulky | Less Bulky |

| Resonance Effect | Strong | Very Weak | - |

Data compiled from multiple sources. researchgate.netrsc.org

Radical Reactivity and Transformations of the Difluoromethyl Group

The difluoromethyl group can participate in radical reactions, providing a pathway for the difluoromethylation of various organic substrates, including heterocycles. rsc.org The generation of the difluoromethyl radical (•CF2H) from suitable precursors allows for its addition to unsaturated systems or substitution reactions. However, the electrophilicity of the •CF2H radical is lower than that of the trifluoromethyl radical (•CF3), which can limit its reactivity in certain transformations. nih.gov To overcome this, difluoromethylating reagents are sometimes equipped with a removable electron-withdrawing group to enhance the electrophilicity of the resulting difluorinated carbon radical. nih.gov

The radical difluoromethylation of heterocycles is a topic of ongoing research, with various methods being developed to efficiently introduce the CF2H group. rsc.org These reactions often proceed via a radical cascade process. researchgate.net While specific examples detailing the radical reactivity of this compound are not extensively documented, the general principles of difluoromethyl radical generation and reactivity suggest that this compound could undergo transformations at the difluoromethyl group under appropriate radical conditions.

Directed Metalation and Site-Selective Functionalization Strategies

The regioselective functionalization of the pyridine ring in this compound presents a synthetic challenge due to the presence of multiple directing groups. The interplay between the chloro and difluoromethyl substituents, as well as the pyridine nitrogen, dictates the position of metalation and subsequent electrophilic trapping.

Regioselective Ortho-Metalation and its Applications

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgresearchgate.net The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgresearchgate.net In the case of substituted pyridines, the position of lithiation is influenced by the nature and position of the substituents. nih.gov

For this compound, both the chloro and the pyridine nitrogen can act as directing groups. The chloro group is considered a moderate directing group, while the pyridine nitrogen's directing ability is well-established. organic-chemistry.orgharvard.edu The difluoromethyl group, being electron-withdrawing, will also influence the acidity of the ring protons. The regiochemical outcome of a directed metalation reaction on this substrate would therefore be a result of the combined directing effects of these groups. Studies on related chloro-substituted pyridines have shown that the 2-chloropyridyl moiety can direct metalation to the ortho position. harvard.edu However, the specific regioselectivity for this compound has not been extensively reported, and would likely depend on the specific base and reaction conditions employed. For instance, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often prevent nucleophilic addition to the pyridine ring and favor deprotonation. clockss.org

Utilization of Activating and Screening Protective Groups

To achieve a desired regioselectivity in the functionalization of complex pyridines, the use of activating and screening (protective) groups is a common strategy. Activating groups can enhance the acidity of a specific proton, directing metalation to that site. Conversely, a bulky screening group can sterically hinder a particular position, preventing its deprotonation and directing the metalation to an alternative site. nih.gov

In the context of this compound, a bulky substituent could potentially be introduced at a specific position to direct a subsequent metalation event. For example, a silyl (B83357) group could be used as a removable protective group to block a more acidic position, allowing for functionalization at a less accessible site. nih.gov While the application of such strategies to this compound is not specifically detailed in the literature, the general principles of using activating and screening groups in pyridine chemistry are well-established and could be applied to this system. wikipedia.org The choice of the appropriate group would be crucial in overcoming the inherent directing effects of the chloro and difluoromethyl substituents to achieve the desired functionalized product.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The reactions of 2-chloropyridines can proceed through various mechanisms, including nucleophilic aromatic substitution (SNAr). acs.orgnih.gov In an SNAr mechanism, a nucleophile attacks the carbon bearing the leaving group (in this case, the chlorine atom), forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion. The rate of this reaction is influenced by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing difluoromethyl group at the 3-position would be expected to activate the ring towards nucleophilic attack, particularly at the 2- and 6-positions. Kinetic studies on related 2-chloro-nitropyridines have confirmed an addition-elimination mechanism. rsc.org

Radical reactions involving the difluoromethyl group likely proceed through the formation of a •CF2H radical, which can then participate in a cascade of reactions. researchgate.net Mechanistic studies, such as radical trapping experiments, can provide evidence for the involvement of radical intermediates. researchgate.net

For directed metalation reactions, the mechanism involves the formation of a complex between the organolithium reagent and the directing group, followed by deprotonation at the ortho position. wikipedia.org The stability and reactivity of the resulting lithiated intermediate are key to the success of the subsequent functionalization step. While specific mechanistic studies on this compound are scarce, the general mechanistic paradigms for reactions of substituted pyridines provide a framework for understanding its chemical behavior.

Kinetic Studies of Reaction Pathways and Rate-Determining Steps

Detailed kinetic studies, including the determination of reaction rate constants and the identification of rate-determining steps for the synthesis and subsequent reactions of this compound, are not extensively reported in the available literature. However, general principles of nucleophilic aromatic substitution (SNAr) on pyridine rings can provide a framework for understanding its reactivity.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a high-energy intermediate. libretexts.org For a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgutexas.edu The reaction proceeds through a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs. libretexts.org

Computational studies on related systems, such as the nucleophilic substitution of nitropyridines, suggest that the reaction proceeds via an addition-elimination mechanism, which is consistent with second-order kinetics. rsc.org Theoretical calculations on the nucleophilic substitution of various pyridine derivatives have also been employed to understand reaction barriers and mechanisms. nih.gov

Due to the lack of specific experimental data for this compound, a data table of kinetic parameters cannot be provided at this time. Further experimental research is required to quantify the reaction rates and elucidate the precise rate-determining steps for reactions involving this compound.

Role of Catalysts, Ligands, and Additives in Reaction Mechanisms

The synthesis of fluorinated pyridines often employs transition metal catalysis. While specific catalytic systems for the direct synthesis of this compound are not detailed, analogous reactions provide insight into the potential roles of catalysts, ligands, and additives.

In the synthesis of related trifluoromethylpyridines, transition metals like palladium are used. beilstein-journals.org The choice of ligand, such as bulky phosphines, can be crucial in facilitating key steps of the catalytic cycle, like reductive elimination. beilstein-journals.org Additives can also play a significant role; for instance, in some copper-catalyzed reactions, the mechanism and the role of additives have yet to be fully elucidated. beilstein-journals.org

The introduction of a difluoromethyl group onto a pyridine ring can be achieved through radical processes. researchgate.net For example, the meta-C-H-difluoromethylation of pyridines can be accomplished using oxazino pyridine intermediates in a radical reaction. researchgate.net The selectivity of such reactions can be switched to the para position by the addition of an acid. researchgate.net

Iron salts have been used to catalyze the cross-coupling of Grignard reagents with chloropyrroloquinolines, suggesting their potential applicability in modifying this compound. researchgate.net The mechanism of these iron-catalyzed reactions can be versatile and dependent on the specific reactants and conditions. researchgate.net

The following table summarizes catalysts and additives used in analogous fluorinated pyridine syntheses, which could potentially be adapted for this compound.

| Catalyst/Additive | Reaction Type | Potential Role | Reference |

| Palladium complexes | Cross-coupling | Catalyzes C-C and C-heteroatom bond formation | beilstein-journals.org |

| Bulky phosphine ligands | Palladium catalysis | Facilitates reductive elimination | beilstein-journals.org |

| Copper salts | Cross-coupling | Catalyst, mechanism often not fully understood | beilstein-journals.org |

| Iron salts | Cross-coupling | Catalyzes reaction of Grignard reagents | researchgate.net |

| Acids | Radical difluoromethylation | Switches regioselectivity | researchgate.net |

Further research is necessary to identify and optimize specific catalytic systems for the efficient and selective synthesis of this compound and to understand the precise mechanistic roles of the catalysts, ligands, and additives involved.

Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes)

The investigation of reaction intermediates is crucial for understanding reaction mechanisms. In nucleophilic aromatic substitution reactions, Meisenheimer complexes are key intermediates. nih.govrsc.org These are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring. rsc.org

While the direct observation or isolation of a Meisenheimer complex in reactions of this compound has not been reported, their formation is anticipated based on the general mechanism of SNAr reactions. The stability and structure of these intermediates can be influenced by the substituents on the pyridine ring. Recent studies have debated whether Meisenheimer complexes are always true intermediates or, in some cases, represent transition states. nih.govscilit.com Computational studies have suggested that in some aza-SNAr reactions, Meisenheimer complexes may exist as "hidden intermediates". rsc.org

Spectroscopic techniques such as NMR can be used to study these transient species. For instance, NMR has been used to characterize Meisenheimer complexes formed from the reaction of 1-chloro-2,6-dinitro-4-X-benzenes with sodium methoxide (B1231860). rsc.org

Given the absence of specific experimental data for this compound, a table of spectroscopic data for its reaction intermediates cannot be compiled. The investigation of such intermediates would be a valuable area for future research to deepen the understanding of the reactivity of this compound.

Advanced Derivatization and Functionalization of 2 Chloro 3 Difluoromethyl Pyridine

Introduction of Additional Halogen Atoms

The introduction of additional halogen atoms onto the 2-chloro-3-(difluoromethyl)pyridine scaffold can significantly influence the electronic properties and reactivity of the molecule, providing further handles for subsequent transformations.

Halogenation of pyridine (B92270) compounds can be a complex process, often requiring harsh conditions and yielding mixtures of products. nih.gov For instance, the reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine can produce a variety of chlorinated and fluorinated derivatives, including 3-trifluoromethylpyridine and 3-chloro-difluoromethylpyridine. google.com The product distribution is highly dependent on reaction parameters such as temperature, pressure, and the molar ratio of reactants. google.com

A common strategy for introducing halogens onto a pyridine ring is through electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes this reaction challenging, often necessitating high temperatures and the use of strong Lewis or Brønsted acids. nih.gov An alternative approach involves metalation-halogenation sequences, which typically require directing groups to achieve regioselectivity, particularly for substitution at the 3-position. nih.gov

A more recent and versatile method for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.gov This process allows for the mild and highly regioselective halogenation of a wide range of substituted pyridines. nih.gov This strategy has proven effective even for sensitive substrates, such as those containing a 2-chloro substituent. nih.gov

Furthermore, chlorine-fluorine exchange reactions can be employed to modify the halogen substitution pattern. For example, 2-fluoro-pyridine compounds can be converted to their corresponding 2-chloro analogs by reaction with a chlorinated-(trichloromethyl)pyridine in the presence or absence of a catalyst. google.com This type of exchange is valuable for producing specific isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. googleapis.com

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. For this compound, several strategies have been developed to introduce aryl, alkyl, and other carbon-based functionalities.

Arylation and Alkylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.org These reactions, such as the Suzuki and Negishi couplings, typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst. While the direct arylation or alkylation of this compound is not extensively detailed in the provided search results, the general principles of cross-coupling suggest its feasibility. The chlorine atom at the 2-position serves as a reactive handle for such transformations.

A recent strategy for the C4-selective arylation of pyridines utilizes N-aminopyridinium salts. researchgate.net This method allows for the introduction of various electron-rich (hetero)aryl groups at room temperature without the need for a catalyst or oxidant. researchgate.net

Copper-catalyzed reactions also play a role in C-C bond formation. For instance, copper(II)-hydroxide can facilitate the coupling of methyl groups in certain pyridine-based ligand systems. nih.gov Additionally, copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates provides a route to aryldifluoroacetates, which can be further converted to difluoromethyl aromatics. acs.org

C–H Borylation Reactions for Further Functionalization

Iridium-catalyzed C–H borylation has emerged as a powerful method for the direct functionalization of C-H bonds, converting them into versatile boronic esters. These borylated intermediates can then participate in a wide range of subsequent cross-coupling reactions to form C-C, C-N, and C-O bonds.

The iridium-catalyzed borylation of 2-chloro-3-(trifluoromethyl)pyridine (B31430) has been demonstrated to yield 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine. acs.org This reaction proceeds with high regioselectivity for the C5 position. The resulting borylated pyridine is a valuable intermediate for further diversification.

| Substrate | Product | Yield |

| 2-chloro-3-(trifluoromethyl)pyridine | 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 52% |

| 2-fluoro-3-(trifluoromethyl)pyridine | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 83% |

| 2-bromo-3-(trifluoromethyl)pyridine | 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 11% (at 31% conversion) |

| 2-methoxy-3-(trifluoromethyl)pyridine | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 98% |

Table 1: Iridium-Catalyzed C–H Borylation of Substituted Pyridines. acs.org

Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups is of significant interest in medicinal and materials chemistry. Several methods are available for the synthesis of aminated and amidated derivatives of this compound.

Amination Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. organic-chemistry.orgwikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond. wikipedia.org This methodology is applicable to a broad range of (hetero)aryl chlorides, making it a suitable choice for the amination of this compound. researchgate.net Both solvent-based and solvent-free protocols have been developed for the Buchwald-Hartwig amination. researchgate.net

While specific examples of Buchwald-Hartwig amination on this compound were not found in the search results, the general applicability of this reaction to chloropyridines suggests its utility for synthesizing a diverse array of N-substituted derivatives. researchgate.net

| Catalyst System | Scope | Conditions |

| First-generation (e.g., Pd(dba)2/P(o-tolyl)3) | Mainly secondary amines, aryl bromides and iodides | Often requires higher temperatures |

| Bidentate phosphine ligands (e.g., BINAP, DPPF) | Extended to primary amines, efficient for aryl iodides and triflates | Generally higher rates and yields |

| Sterically hindered ligands (e.g., RuPhos) | Broad scope for (hetero)aryl halides with various amines | Often milder conditions, applicable to challenging substrates |

Table 2: Evolution of Catalyst Systems for Buchwald-Hartwig Amination. wikipedia.orgresearchgate.net

Pyridinecarboxamide and Related Amide Derivatizations

Pyridinecarboxamides are an important class of compounds with diverse biological activities. nih.gov They are typically synthesized by the condensation of a pyridinecarboxylic acid or its activated derivative (such as an acyl chloride) with an amine. mdpi.com

For this compound, the corresponding carboxylic acid, 2-chloro-3-(difluoromethyl)nicotinic acid, would be the key precursor. This acid could then be converted to the acyl chloride and reacted with a variety of amines to generate a library of pyridinecarboxamide derivatives.

A general procedure for the synthesis of diarylamides involves reacting the acid chloride with a heterocyclic amine in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. mdpi.com The reaction progress can be monitored by thin-layer chromatography, and the product is typically purified by washing with aqueous solutions to remove unreacted starting materials and byproducts. mdpi.com

Recent research has also focused on the synthesis of N-difluoromethyl amides, which are of growing interest in medicinal chemistry. researchgate.netnih.govnih.gov A strategy for accessing these compounds involves the derivatization of N-CF2H carbamoyl (B1232498) fluorides, which can be prepared from thioformamides. researchgate.netnih.gov This approach provides a route to a variety of N-difluoromethylated amides, carbamates, and ureas. researchgate.netnih.govnih.gov

Oxygen and Sulfur Containing Derivatives

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic displacement by oxygen and sulfur nucleophiles, providing a direct route to a range of functionalized pyridine derivatives. These reactions are typically performed under basic conditions to generate the corresponding alkoxide or thiolate nucleophiles.

The synthesis of 2-alkoxy-3-(difluoromethyl)pyridines can be achieved by reacting this compound with various alcohols in the presence of a strong base, such as sodium hydride or sodium methoxide (B1231860). google.com For instance, the reaction with sodium methoxide in methanol (B129727) would be expected to yield 2-methoxy-3-(difluoromethyl)pyridine. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of 2-chloropyridines supports this transformation. A patented method describes the synthesis of 2-(difluoromethyl)pyridine-3-alcohol, an important oxygen-containing derivative, although it starts from 3-methoxypyridine-2-formaldehyde and not this compound. google.com

Similarly, the introduction of sulfur-containing moieties can be accomplished through nucleophilic aromatic substitution with thiols. The reaction of this compound with a thiol in the presence of a base like potassium carbonate can lead to the formation of the corresponding 2-(alkylthio)- or 2-(arylthio)-3-(difluoromethyl)pyridine. The general utility of this approach for heteroaryl halides is well-established. acs.org The table below summarizes the expected products from the reaction of this compound with representative oxygen and sulfur nucleophiles, based on established reactivity patterns of similar compounds.

Table 1: Synthesis of Oxygen and Sulfur Containing Derivatives of this compound

| Nucleophile | Reagent | Product |

| Methanol | Sodium Methoxide (NaOMe) | 2-Methoxy-3-(difluoromethyl)pyridine |

| Ethanol | Sodium Ethoxide (NaOEt) | 2-Ethoxy-3-(difluoromethyl)pyridine |

| Phenol | Sodium Phenoxide (NaOPh) | 2-Phenoxy-3-(difluoromethyl)pyridine |

| Thiophenol | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-(difluoromethyl)pyridine |

| Ethanethiol | Sodium Ethanethiolate (NaSEt) | 2-(Ethylthio)-3-(difluoromethyl)pyridine |

Cyclization Reactions and Annulation to Fused Heterocycles

The functional groups on the this compound ring can participate in cyclization and annulation reactions to construct a variety of fused heterocyclic systems. These complex molecular architectures are of significant interest in drug discovery.

One important class of fused heterocycles that can be synthesized are the pyrazolo[3,4-b]pyridines . These structures are typically formed by the condensation of a hydrazine (B178648) derivative with a suitably functionalized pyridine. For example, a common synthetic route involves the reaction of a 2-chloropyridine (B119429) bearing a carbonyl or cyano group at the 3-position with hydrazine. mdpi.comacs.orgmdpi.com While direct examples utilizing this compound are not prevalent in the literature, it is a plausible precursor for such transformations after conversion of the difluoromethyl group or introduction of another functional group at a neighboring position.

Another key fused heterocyclic system is the thieno[2,3-b]pyridine (B153569) scaffold. The Gewald reaction is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can then be used to construct thieno[2,3-b]pyridines. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. A plausible strategy for the synthesis of a thieno[2,3-b]pyridine derivative from this compound would involve its initial conversion to a 2-chloro-3-cyanopyridine (B134404) derivative, which could then undergo a Gewald-type reaction. arkat-usa.orgmdpi.com

The following table outlines potential fused heterocyclic systems that could be derived from this compound, along with the general synthetic strategies involved.

Table 2: Fused Heterocycles Derived from this compound

| Fused Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents |

| Pyrazolo[3,4-b]pyridine | Condensation with a hydrazine derivative | Hydrazine, Substituted hydrazines |

| Thieno[2,3-b]pyridine | Gewald reaction followed by cyclization | Elemental sulfur, Active methylene nitrile |

| Imidazo[1,2-a]pyridine | Reaction with an amino alcohol | 2-Aminoethanol |

| Triazolo[4,3-a]pyridine | Reaction with a hydrazide followed by cyclization | Hydrazides |

Computational and Theoretical Studies of 2 Chloro 3 Difluoromethyl Pyridine

Quantum Chemical Calculations

There is currently no published data on the quantum chemical calculations performed specifically for 2-Chloro-3-(difluoromethyl)pyridine.

Density Functional Theory (DFT) Analysis

No DFT analyses for this compound have been reported in the scientific literature. Such an analysis would typically involve selecting a suitable functional and basis set to model the compound's electronic system accurately.

A detailed characterization of the electronic structure of this compound, including the energies and compositions of its frontier molecular orbitals (HOMO and LUMO), is not available. This information would be valuable for predicting the molecule's reactivity and kinetic stability.

There are no theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectra for this compound based on computational methods. Such predictions, when compared with experimental data, are instrumental in confirming the molecular structure and understanding its vibrational modes.

The evaluation of the non-linear optical (NLO) properties of this compound, which would involve the calculation of its polarizability and hyperpolarizability, has not been documented. These properties are essential for assessing the potential of a molecule in optical applications.

Molecular Electrostatic Potential (MEP) Analysis

An MEP analysis for this compound, which would identify the electrophilic and nucleophilic sites and predict its intermolecular interactions, has not been published.

Conformational Analysis and Energy Minima

A conformational analysis to determine the stable conformers of this compound and their corresponding energy minima is not available in the current body of scientific literature. This analysis is fundamental for understanding the molecule's three-dimensional structure and flexibility.

Molecular Modeling and Simulation Techniques

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) are frequently employed to model the behavior of substituted pyridines. These methods are instrumental in predicting various molecular attributes and understanding reaction pathways without the need for extensive laboratory experimentation.

For instance, in the study of pyridine (B92270) derivatives, DFT calculations are a cornerstone for optimizing molecular geometry, calculating electronic properties, and determining thermodynamic parameters such as heats of formation. researchgate.net The choice of the functional and basis set is crucial for the accuracy of these predictions. A variety of functionals and basis sets are often tested to find the most reliable method for a specific class of compounds. researchgate.netnih.gov

Computational models are particularly adept at predicting the reactivity and regioselectivity of chemical reactions involving substituted pyridines. The difluoromethyl group, known for its unique electronic properties, significantly influences the reactivity of the pyridine ring. It is considered a lipophilic hydrogen bond donor and a bioisostere of groups like hydroxyl, thiol, or amino, making its placement on a pyridine ring of great interest in medicinal and agricultural chemistry. researchgate.net

The inherent electronic nature of the pyridine ring, with its electron-deficient character, typically directs electrophilic substitution to the 3-position (meta). However, the substituents already present on the ring, such as the chloro and difluoromethyl groups in this compound, will further modulate this reactivity. Computational studies on the C-H difluoromethylation of pyridines have shown that the regioselectivity can be controlled. researchgate.netresearchgate.net These studies often involve the calculation of properties such as molecular electrostatic potential (MEP) maps, which visualize the electron density and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

For example, in computational analyses of related systems, MEP maps are used to identify the nucleophilic and electrophilic reactive sites on the molecule. researchgate.net This information is critical for predicting how this compound would interact with other reagents.

One of the most significant applications of computational chemistry is the elucidation of complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a proposed mechanism and the factors that control the reaction rate and outcome.

For the functionalization of pyridines, computational studies have been instrumental in understanding the mechanisms of C-H activation and substitution. For example, in the context of C3-selective cyanation of pyridines, theoretical calculations have revealed that a combination of electronic and steric factors governs the regioselectivity. researchgate.net DFT calculations, such as those performed at the ω-B97XD/def2-TZVPP level of theory, can be used to model the entire reaction coordinate, including the identification of key intermediates and transition states. researchgate.net

In the broader context of substituted pyridine chemistry, computational studies have detailed mechanisms such as inverse electron-demand hetero-Diels-Alder reactions to form the pyridine ring itself. rsc.org These studies often find that a Lewis acid catalyst plays a crucial role, a finding that can be rationalized through the calculation of reaction energetics. rsc.org For reactions involving the introduction of fluorinated groups, computational models can help to understand the role of catalysts and additives and to explain observed regioselectivities. researchgate.net While a specific mechanistic study for this compound is not available, the principles and techniques from these related studies would be directly applicable.

Below is a table summarizing the types of computational data that would be generated in a theoretical study of a substituted pyridine, based on methodologies reported for related compounds.

| Computational Data Type | Information Provided | Example Application from Literature |

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. | Determination of the 3D structure of pyridine derivatives. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative charge. | Prediction of sites for nucleophilic and electrophilic attack. researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate reactivity. | Understanding charge transfer and reactivity in chemical reactions. researchgate.net |

| Transition State (TS) Energy and Structure | Identifies the highest energy point along a reaction coordinate, allowing for the calculation of activation energies. | Elucidating the rate-determining step of a reaction mechanism. researchgate.netrsc.org |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy of formation and reaction. | Assessing the stability of isomers and the spontaneity of reactions. researchgate.net |

Advanced Analytical Techniques in the Characterization of 2 Chloro 3 Difluoromethyl Pyridine and Its Derivatives

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic compounds. sigmaaldrich.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. ub.edu The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure. carleton.edu For fluorinated pyridine (B92270) derivatives like 2-Chloro-3-(difluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) due to coupling with neighboring nuclei are analyzed.

¹³C NMR: Carbon-13 NMR details the carbon framework of a molecule. sigmaaldrich.com Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

¹⁹F NMR: For organofluorine compounds, ¹⁹F NMR is a crucial tool. It provides direct information about the fluorine atoms, and the coupling between fluorine and hydrogen (¹H-¹⁹F coupling) or fluorine and carbon (¹³C-¹⁹F coupling) offers definitive evidence for the placement of fluorine-containing groups within the molecule.

In the characterization of derivatives, such as N-allyl amidines synthesized from related precursors, NMR provides the primary evidence for successful transformation. researchgate.net Chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative Compound: N-Allyl-N-methyl-4-chlorobenzimidamide researchgate.net This table is based on data for a related derivative and is for illustrative purposes.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.36-7.34 | m | - | Aromatic CH |

| ¹H | 7.30-7.28 | m | - | Aromatic CH |

| ¹H | 5.80-5.71 | m | - | Allyl CH |

| ¹H | 5.20-5.15 | m | - | Allyl CH₂ |

| ¹H | 3.77 | d | 3.8 | N-CH₂ |

| ¹H | 2.93 | s | - | N-CH₃ |

| ¹³C | 168.61 | - | - | C=N |

| ¹³C | 137.03 | - | - | Aromatic C |

| ¹³C | 134.94 | - | - | Aromatic C |

| ¹³C | 133.71 | - | - | Aromatic C |

| ¹³C | 128.78 | - | - | Aromatic C |

| ¹³C | 128.06 | - | - | Aromatic C |

| ¹³C | 116.90 | - | - | Allyl CH₂ |

| ¹³C | 53.64 | - | - | N-CH₂ |

Abbreviations: s = singlet, d = doublet, m = multiplet

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of a substance by measuring its absorption of IR radiation at various frequencies. nih.gov The resulting spectrum acts as a molecular "fingerprint," revealing the presence of specific functional groups, as each group has a characteristic vibrational frequency. niscpr.res.in For this compound and its derivatives, FT-IR is used to confirm the presence of key structural features.

The analysis of a related compound, 2-chloro-4-(trifluoromethyl)pyridine, demonstrates the utility of this technique. rjlbpcs.com The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, shows characteristic absorption bands corresponding to specific molecular vibrations: rjlbpcs.com

C-H stretching: Vibrations from the aromatic pyridine ring.

C-C and C-N stretching: These vibrations within the pyridine ring are prominent and help confirm the heterocyclic core. rjlbpcs.com

C-F stretching: Strong absorption bands indicate the presence of the difluoromethyl or trifluoromethyl group.

C-Cl stretching: A characteristic absorption band confirms the presence of the chloro substituent.

By comparing the experimental spectra with those calculated using theoretical methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. rjlbpcs.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. acs.org It involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. wikipedia.org While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering phenomenon. A key advantage is that non-polar bonds and symmetric vibrations, which are often weak or inactive in FT-IR, can produce strong signals in Raman spectra.

For substituted pyridines, FT-Raman provides crucial information. In the analysis of 2-chloro-4-(trifluoromethyl)pyridine, the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. rjlbpcs.com This allowed for the observation of key vibrations, such as the carbon-carbon stretching and ring "breathing" modes, which are highly characteristic of the pyridine ring structure. rjlbpcs.com The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework. ruppweb.org

Mass Spectrometry (GC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile compounds, confirming the purity of a sample, and identifying components in a mixture. In synthetic procedures, GC-MS is often used to monitor the progress of a reaction. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of a molecule based on its precise mass. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of intact molecular ions (e.g., [M+H]⁺), providing a direct measurement of the molecular weight. researchgate.netmdpi.com

The characterization of derivatives frequently involves HRMS to confirm that the synthesized product has the correct elemental composition. researchgate.net

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for Amidine Derivatives researchgate.net This table is based on data for related derivatives and is for illustrative purposes.

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| N-Allyl-N-methyl-4-chlorobenzimidamide | [M+H]⁺ | 209.0846 | 209.0841 |

| N-Allyl-N-methyl-4-iodobenzimidamide | [M+H]⁺ | 301.0202 | 301.0192 |

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The principle involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases. In the synthesis of this compound and its derivatives, chromatographic methods are essential for purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction by separating the starting materials, products, and byproducts. It helps in determining the appropriate solvent system for large-scale purification.

Column Chromatography: This is the most common method for purifying compounds in a research setting. The crude product is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel, and a solvent (mobile phase) is passed through the column. Components of the mixture travel down the column at different rates, allowing for their separation and collection as purified fractions. Research involving the synthesis of related heterocyclic compounds routinely employs column chromatography for purification of the final products. researchgate.net

X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule. researchgate.net The technique works by passing a beam of X-rays through a single, well-ordered crystal. The crystal lattice diffracts the X-rays into a unique pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms are determined. carleton.edu

Future Research Directions and Emerging Trends

Development of More Efficient, Sustainable, and Cost-Effective Synthetic Methods

Current synthetic routes to 2-Chloro-3-(difluoromethyl)pyridine and its derivatives often involve multi-step processes or the use of harsh reagents. chemicalbook.comgoogle.com For instance, one method involves the reaction of 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride, which yields a mixture of isomers that require separation. chemicalbook.com Another approach starts from 3-chloropyridine-2-carboxylic acid. chemicalbook.com A significant area of future research will be the development of more streamlined and environmentally benign synthetic strategies.

Key areas for improvement include:

Green Chemistry Approaches: The use of recyclable catalysts and minimizing waste are central to green chemistry. researchgate.net Research into catalytic systems that can be easily recovered and reused will be crucial for making the synthesis of this compound more sustainable.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. nih.gov Developing flow-based syntheses for this compound could lead to more efficient and cost-effective industrial production. nih.govacs.org

C-H Functionalization: Direct C-H functionalization of the pyridine (B92270) ring to introduce the difluoromethyl group would be a highly atom-economical approach. nih.govresearchgate.net While challenging, success in this area would significantly simplify the synthesis.

Exploration of Novel Reactivity Patterns and Transformations for the Difluoromethyl Group

The difluoromethyl (CF2H) group is not merely a passive substituent; it possesses unique reactivity that can be exploited for further molecular diversification. researchgate.net Its acidic proton allows it to act as a masked nucleophile under certain conditions. acs.org

Future research will likely focus on:

Radical Reactions: The generation of a difluoromethyl radical from the CF2H group opens up a plethora of potential transformations, including additions to unsaturated systems and cyclization reactions. rsc.org

Cross-Coupling Reactions: Developing new cross-coupling protocols that selectively engage the C-F or C-H bonds of the difluoromethyl group would enable the synthesis of a wide array of novel derivatives. rsc.org

Bioisosteric Replacements: The difluoromethyl group can act as a bioisostere for other functional groups like hydroxyls, thiols, and even pyridine-N-oxides, potentially leading to new drug candidates with improved properties. nih.gov

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry is an increasingly powerful tool for accelerating the discovery of new molecules with specific functions. nih.gov By employing theoretical models, researchers can predict the properties of yet-to-be-synthesized derivatives of this compound, saving time and resources. nih.gov

Key applications of computational design include:

Predicting Physicochemical Properties: Density functional theory (DFT) and other computational methods can be used to predict properties such as density, heat of formation, and electronic characteristics of new derivatives. nih.govdtu.dk This information is vital for applications in materials science and energetic materials. nih.gov

Virtual Screening for Biological Activity: Molecular docking and other computational techniques can be used to screen virtual libraries of this compound derivatives for potential biological activity against various targets. nih.govnih.gov This can help prioritize synthetic efforts towards the most promising candidates. researchgate.net

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new transformations. acs.org

Applications in Emerging Fields of Chemical Biology and Materials Science

The unique electronic properties and potential for hydrogen bonding imparted by the difluoromethyl group make this compound and its derivatives attractive candidates for applications beyond traditional agrochemical and pharmaceutical research. rsc.orgresearchgate.net

Emerging areas of application include:

Chemical Biology: The ability of the difluoromethyl group to act as a bioisostere opens doors for its incorporation into chemical probes and tools for studying biological systems. nih.gov For example, it could be used to modify known bioactive molecules to study their mechanism of action or improve their properties.

Materials Science: The combination of a pyridine ring with electron-withdrawing substituents suggests potential applications in the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). smolecule.com Further research is needed to explore the synthesis and characterization of polymers and functional materials derived from this compound. smolecule.com

Addressing Challenges in Regio- and Stereoselectivity in Derivatization

Achieving precise control over the position and spatial orientation of functional groups during the derivatization of this compound is a critical challenge.

Future research will need to address:

Regioselective Functionalization: Developing synthetic methods that allow for the selective functionalization of the other positions on the pyridine ring is essential for creating a diverse range of derivatives. Recent advances in the site-switchable C-H functionalization of pyridines offer a promising avenue for achieving this. nih.govresearchgate.net

Stereoselective Reactions: For derivatives that contain chiral centers, developing stereoselective synthetic methods is crucial, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. This is an area where the development of novel chiral catalysts and reagents will play a key role.

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-3-(difluoromethyl)pyridine, and what factors influence reaction efficiency?

The synthesis of this compound typically involves halogenation and fluorination strategies. Key methods include:

- Nucleophilic substitution : Reacting pyridine precursors (e.g., 3-amino-2-chloropyridine) with difluoromethylating agents like ClCFH under controlled conditions. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to minimize side reactions .

- Cross-coupling reactions : Palladium-catalyzed coupling of halogenated pyridines with difluoromethyl boronic acids. Catalyst choice (e.g., Pd(PPh)) and ligand systems (e.g., XPhos) significantly affect yields .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic analysis : NMR is critical for identifying the difluoromethyl group (δ ~ -80 to -90 ppm). NMR and NMR resolve chlorine and pyridine ring proton environments .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 163.55 for CHClFN) .

- X-ray crystallography : Resolves steric effects of the difluoromethyl group and chlorine substitution pattern, crucial for understanding reactivity .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Purification challenges arise from:

- Byproduct formation : Co-elution of halogenated intermediates during column chromatography. Use gradient elution with hexane/ethyl acetate (8:2 to 6:4) to improve separation .

- Volatility : Low boiling point (~80°C) necessitates vacuum distillation at reduced pressure .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s biological activity compared to trifluoromethyl or methyl analogs?

The difluoromethyl group enhances lipophilicity (logP ~2.1) compared to methyl (logP ~1.5) but reduces metabolic stability versus trifluoromethyl (logP ~2.5). This balance improves membrane permeability while maintaining moderate metabolic resistance, as shown in antimicrobial assays against S. aureus (MIC = 8 µg/mL) . Comparison Table :

| Substituent | logP | Metabolic Stability (t) | Bioactivity (MIC, µg/mL) |

|---|---|---|---|

| -CFH | 2.1 | 4.2 h | 8.0 (S. aureus) |

| -CF | 2.5 | 6.8 h | 5.5 (S. aureus) |

| -CH | 1.5 | 1.5 h | >32 (S. aureus) |

Q. What strategies resolve contradictions in reported reactivity data for nucleophilic substitutions at the 2-chloro position?

Discrepancies in reactivity (e.g., varying yields in amination reactions) often stem from:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr mechanisms but may deactivate nucleophiles via solvation. Mixed solvents (e.g., DMF/HO) optimize nucleophile accessibility .

- Catalyst selection : CuI/1,10-phenanthroline systems improve yields in aryl aminations (from 45% to 78%) by stabilizing transition states .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- DFT calculations : Analyze Fukui indices to identify electrophilic hotspots. The C-4 position typically shows higher electrophilicity (f = 0.12) due to electron-withdrawing effects of Cl and CFH groups .

- Docking studies : Predict binding modes with enzymes (e.g., cytochrome P450) to assess metabolic pathways and guide derivative design .

Q. What are the implications of steric hindrance from the difluoromethyl group in Suzuki-Miyaura coupling reactions?

The CFH group at C-3 creates steric bulk, reducing coupling efficiency at C-2. Mitigation strategies:

- Bulky ligands : Use SPhos or RuPhos ligands to enhance catalyst turnover .

- Microwave-assisted synthesis : Shorten reaction times (from 24 h to 2 h) and improve yields (up to 85%) by reducing decomposition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.